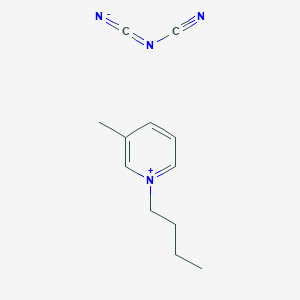

N-Butyl-3-methylpyridinium dicyanamide

Description

Significance of Pyridinium-Based Dicyanamide (B8802431) Ionic Liquids in Contemporary Chemical Science

Pyridinium-based ionic liquids, as a class, are significant in contemporary chemical science for several reasons. The pyridinium (B92312) cation offers a versatile scaffold that can be readily functionalized to tune the properties of the resulting ionic liquid. rsc.org This tunability allows for the design of ionic liquids with specific characteristics tailored for applications ranging from organic synthesis and catalysis to electrochemistry. ionike.comscientific.net

The dicyanamide anion is particularly noteworthy for its contribution to low viscosity in ionic liquids. rsc.org Lower viscosity is a highly desirable trait as it can enhance mass transfer and reaction rates, making processes more efficient. bohrium.com The combination of a pyridinium cation with the dicyanamide anion often results in ionic liquids with a favorable balance of thermal stability and low viscosity, making them attractive for a wide array of applications. rsc.orgbohrium.com Furthermore, these ionic liquids are investigated for their potential in biocatalysis and as media for enzymatic reactions. nih.govtubitak.gov.tr

Scope and Objectives of Academic Investigations on the Compound

Academic investigations into N-Butyl-3-methylpyridinium dicyanamide are driven by a set of clear objectives aimed at both fundamental understanding and practical application. A primary objective is the comprehensive physicochemical characterization of the compound across a range of temperatures and pressures. nih.gov This includes the precise measurement of properties like density, speed of sound, refractive index, surface tension, and viscosity. nih.gov

A key goal of these characterization studies is to elucidate the structure-property relationships in ionic liquids. By systematically altering the cation and anion, researchers aim to understand how these changes influence the macroscopic properties of the material. researchgate.net The study of this compound, in comparison with other pyridinium-based ionic liquids, allows for an evaluation of the effect of the anion's structure on the fluid's behavior. nih.gov

Another significant objective is to explore its potential as a solvent or electrolyte in various applications. For instance, dicyanamide-based ionic liquids have been studied for their ability to support the electrochemistry of metals like zinc, which is relevant for the development of rechargeable batteries. researchgate.net The overarching aim is to leverage the unique properties of this compound to develop more sustainable and efficient chemical processes and technologies. rsc.org

Properties

IUPAC Name |

1-butyl-3-methylpyridin-1-ium;cyanoiminomethylideneazanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.C2N3/c1-3-4-7-11-8-5-6-10(2)9-11;3-1-5-2-4/h5-6,8-9H,3-4,7H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBPOFIFDAOGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC(=C1)C.C(=[N-])=NC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801339541 | |

| Record name | N-Butyl-3-methylpyridinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

712355-12-9 | |

| Record name | N-Butyl-3-methylpyridinium dicyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801339541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methyl-pyridinium dicyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Research of N Butyl 3 Methylpyridinium Dicyanamide

Advanced Synthesis Routes and Optimization Strategies

The synthesis of N-Butyl-3-methylpyridinium dicyanamide (B8802431) is typically a two-step process. The first step involves the quaternization of 3-methylpyridine (B133936) to form the N-butyl-3-methylpyridinium cation, usually with a halide counter-ion. The second step is an anion metathesis reaction to replace the halide with the dicyanamide anion.

Metathesis Reactions in Ionic Liquid Synthesis

Metathesis, or anion exchange, is a crucial and widely employed strategy in the synthesis of ionic liquids, allowing for the introduction of a wide variety of anions to a parent cation. mdpi.com In the synthesis of N-Butyl-3-methylpyridinium dicyanamide, a metathesis reaction is used to replace a halide anion (typically bromide or chloride) from an N-butyl-3-methylpyridinium halide precursor with the dicyanamide anion ([N(CN)₂]⁻). researchgate.net

This exchange is typically achieved by reacting the N-butyl-3-methylpyridinium halide with a dicyanamide salt, such as sodium dicyanamide (Na[N(CN)₂]). The reaction is driven by the precipitation of the resulting inorganic salt (e.g., sodium bromide) in a suitable solvent, which is often acetone (B3395972) or another solvent in which the inorganic salt is poorly soluble. researchgate.net The selection of the solvent is critical to ensure a high conversion rate and straightforward purification of the final ionic liquid. After the reaction, the precipitated inorganic salt is removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired ionic liquid.

The efficiency of the metathesis reaction can be influenced by several factors, including the nature of the cation and anion, the solvent, and the reaction temperature. For hydrophobic ionic liquids, the reaction can sometimes be carried out in an aqueous solution, with the product separating as a distinct phase. researchgate.net Optimization of these parameters is essential for maximizing the yield and purity of the final product.

Alkylation of Pyridine (B92270) Precursors for this compound Formation

The formation of the N-butyl-3-methylpyridinium cation is accomplished through the alkylation of a pyridine precursor, specifically 3-methylpyridine (also known as β-picoline). This is a type of quaternization reaction, where the nitrogen atom of the pyridine ring attacks an alkylating agent, forming a new carbon-nitrogen bond and resulting in a positively charged pyridinium (B92312) cation.

The most common alkylating agents for this synthesis are butyl halides, such as 1-bromobutane (B133212) or 1-chlorobutane. ontosight.ainih.gov The reaction involves nucleophilic substitution, where the lone pair of electrons on the nitrogen atom of 3-methylpyridine attacks the electrophilic carbon of the butyl halide, displacing the halide ion. ontosight.ai

The reaction is typically carried out by heating a mixture of 3-methylpyridine and the butyl halide, often in a solvent like acetonitrile (B52724), for a specified period. nih.gov The choice of solvent and reaction temperature can be optimized to improve the reaction rate and yield. After the reaction is complete, the resulting N-butyl-3-methylpyridinium halide is often a solid or a viscous liquid that can be purified by washing with a non-polar solvent, such as ethyl acetate (B1210297), to remove any unreacted starting materials. mdpi.com The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC). nih.gov

| Reaction Step | Reactants | Typical Conditions | Product |

| Alkylation | 3-Methylpyridine, 1-Bromobutane | Reflux in acetonitrile, 48h | N-Butyl-3-methylpyridinium bromide |

| Metathesis | N-Butyl-3-methylpyridinium bromide, Sodium dicyanamide | Stirring in acetone at room temperature | This compound |

Purity Assessment and Characterization Techniques in Synthetic Studies

Ensuring the high purity of this compound is paramount, as even trace impurities can significantly alter its physicochemical properties. A suite of spectroscopic and chromatographic techniques is employed to confirm the structure of the synthesized product and to quantify any residual starting materials, by-products, or solvents.

Spectroscopic Validation of Synthetic Products

Spectroscopic methods are indispensable for the structural elucidation and confirmation of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for confirming the structure of the N-butyl-3-methylpyridinium cation. The ¹H NMR spectrum will show characteristic signals for the protons on the pyridinium ring and the butyl chain. The chemical shifts of the pyridinium protons are typically found in the downfield region due to the deshielding effect of the positive charge on the nitrogen atom. The signals for the butyl group will appear in the upfield region, with their multiplicity and integration corresponding to the number of protons on each carbon. rsc.org

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the ionic liquid. A key feature in the IR spectrum of this compound is the strong absorption band associated with the nitrile (C≡N) stretching vibrations of the dicyanamide anion, which typically appears in the region of 2130-2230 cm⁻¹. acs.orgnih.gov The spectrum will also show bands corresponding to the C-H stretching and bending vibrations of the pyridinium ring and the alkyl chain. nih.gov

| Spectroscopic Technique | Key Features for this compound |

| ¹H NMR | Signals for pyridinium ring protons (downfield), signals for butyl group protons (upfield). |

| ¹³C NMR | Resonances for all unique carbon atoms in the cation. |

| FTIR | Strong C≡N stretching vibrations from the dicyanamide anion (around 2130-2230 cm⁻¹), C-H vibrations from the cation. |

Chromatographic Purity Analysis for Research Grade Materials

Chromatographic techniques are essential for assessing the purity of synthesized ionic liquids and quantifying impurities that may not be detectable by spectroscopic methods alone.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV detector is a common method for determining the purity of pyridinium-based ionic liquids. sci-hub.selukasiewicz.gov.pl The method can separate the ionic liquid from unreacted starting materials, such as 3-methylpyridine, and other organic impurities. The choice of column (e.g., C8 or C18) and mobile phase (typically a mixture of acetonitrile and a buffered aqueous solution) is optimized to achieve good separation. lukasiewicz.gov.plmdpi.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Ion Chromatography: This technique can be used to quantify residual halide ions (e.g., bromide or chloride) from the alkylation step, which are common impurities in ionic liquids synthesized via metathesis. jrwb.de Ensuring low halide content is often critical, as these ions can affect the electrochemical and physical properties of the ionic liquid.

The combination of these spectroscopic and chromatographic methods provides a comprehensive assessment of the identity and purity of this compound, ensuring its quality for research purposes.

Advanced Spectroscopic Characterization and Molecular Structure Elucidation of N Butyl 3 Methylpyridinium Dicyanamide

Mass Spectrometry Investigations

Mass spectrometry serves as a powerful tool for determining the molecular weight and elucidating the structure of N-Butyl-3-methylpyridinium dicyanamide (B8802431). Different ionization techniques have been employed to analyze both the cationic and anionic components of this ionic liquid.

Negative-ion Liquid Injection Field Desorption/Ionization Mass Spectrometry (LIFDI-MS) for Anion Signal and Cluster Ion Analysis

Negative-ion Liquid Injection Field Desorption/Ionization Mass Spectrometry (LIFDI-MS) has been effectively utilized for the analysis of the anionic components of ionic liquids, including N-Butyl-3-methylpyridinium dicyanamide. nih.gov This soft ionization technique allows for the gentle desorption and ionization of anions from the condensed phase into the gas phase, minimizing fragmentation and providing clear signals for the intact anion. nih.gov

In the negative-ion LIFDI mass spectrum of this compound, an intense signal corresponding to the dicyanamide anion ([N(CN)₂]⁻) is observed at a mass-to-charge ratio (m/z) of 66.01. nih.gov To facilitate the efficient desorption of the anions, an emitter heating current (EHC) in the range of 35–50 mA is typically applied. nih.gov The application of LIFDI-MS under inert conditions is particularly advantageous as it prevents the degradation of sensitive anionic compounds by excluding atmospheric oxygen and water. nih.gov

The following table summarizes the key ion observed in the negative-ion LIFDI-MS analysis of this compound:

| Ion | m/z (Observed) |

| [N(CN)₂]⁻ | 66.01 |

Data sourced from research utilizing a JEOL AccuTOF GCx orthogonal-acceleration time-of-flight (oa-TOF) mass spectrometer. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Product and Cluster Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a widely used technique for the analysis of ionic liquids due to its ability to softly transfer ions from solution into the gas phase. This method is particularly useful for identifying the constituent ions of the ionic liquid and any cluster ions that may form.

While specific ESI-MS data for this compound is not detailed in the provided search results, the technique is broadly applied to pyridinium-based ionic liquids. asianpubs.org For instance, in the analysis of similar ionic liquids, ESI-MS reveals the presence of the cation and anion, as well as clusters. These clusters often consist of multiple cation and anion units, such as [C₂A]⁺ and [C₃A₂]⁺, where 'C' represents the cation and 'A' represents the anion. researchgate.net The formation of such clusters in the gas phase provides insights into the intermolecular interactions present in the condensed phase. asianpubs.org

Tandem Mass Spectrometry (MSn) and High-Resolution Mass Spectrometry (HRMS) for Structural Homology and Fragmentation Pathways

Tandem mass spectrometry (MSⁿ) and high-resolution mass spectrometry (HRMS) are essential for confirming the elemental composition and elucidating the fragmentation pathways of the ions of this compound. While specific MSⁿ fragmentation data for this compound is not available in the provided results, general fragmentation patterns for similar pyridinium-based cations can be inferred. asianpubs.org

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. For this compound (C₁₂H₁₆N₄), the monoisotopic mass is calculated to be 216.1375 g/mol . epa.govnih.gov This precise mass can be used to confirm the identity of the compound in a sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR have been applied to characterize this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. While a specific ¹H NMR spectrum for this compound was not found in the search results, data for the analogous 1-butyl-3-methylimidazolium dicyanamide offers insight into the expected signals. rsc.org The ¹H NMR spectrum of the N-Butyl-3-methylpyridinium cation would be expected to show distinct signals for the protons on the butyl chain and the pyridinium (B92312) ring, with their chemical shifts influenced by their proximity to the positively charged nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Molecular Framework Characterization

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing techniques like Infrared (IR) and Raman spectroscopy, serves as a powerful tool for probing the structure and interactions within ionic liquids. nih.govacs.org These methods are sensitive to the vibrational modes of molecules, which are in turn influenced by the local chemical environment, including ion-ion and ion-solvent interactions. nih.gov

Infrared (IR) absorbance spectroscopy is frequently used to analyze the molecular-level interactions within ionic liquids by monitoring the vibrational modes of their constituent ions. acs.org For this compound, the IR spectrum is characterized by absorption bands corresponding to the distinct vibrational modes of the N-Butyl-3-methylpyridinium cation and the dicyanamide ([DCA]⁻) anion.

The dicyanamide anion features strong, characteristic nitrile (C≡N) stretching vibrations. These typically appear in the 2100-2250 cm⁻¹ region of the IR spectrum. Studies on various dicyanamide-based ionic liquids show that the [DCA]⁻ anion has a prominent antisymmetric C≡N stretching mode around 2125-2130 cm⁻¹, a weaker symmetric C≡N stretching mode near 2230 cm⁻¹, and a combination band at approximately 2190 cm⁻¹. nih.gov The precise peak positions and shapes of these bands are highly sensitive to the local electrostatic environment and interactions with the surrounding cations. Changes in these frequencies can indicate the strength and nature of cation-anion pairing.

The N-Butyl-3-methylpyridinium cation exhibits several characteristic vibrational modes, including the stretching and bending of the aromatic pyridinium ring, as well as the C-H stretching modes of the ring, the butyl chain, and the methyl group. acs.org Intermolecular interactions, such as hydrogen bonding between the cation and anion, can be inferred from shifts in the C-H stretching frequencies of the pyridinium ring.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Interaction Probed |

|---|---|---|---|

| Dicyanamide (N(CN)₂⁻) | Antisymmetric C≡N Stretch | ~2130 | Cation-Anion Electrostatic Environment |

| Dicyanamide (N(CN)₂⁻) | Symmetric C≡N Stretch | ~2230 | Local Ion Pairing and Coordination |

| Dicyanamide (N(CN)₂⁻) | Combination Band (C-N stretch) | ~2190 | Anion Symmetry and Interactions |

| Pyridinium Ring | Aromatic C-H Stretch | ~3000-3100 | Hydrogen Bonding with Anion |

| Butyl/Methyl Groups | Aliphatic C-H Stretch | ~2850-2960 | Van der Waals Interactions, Alkyl Chain Conformation |

Attenuated Total Reflectance (ATR) is a sampling technique often coupled with FTIR spectroscopy that is exceptionally useful for analyzing liquid samples and mixtures without requiring extensive sample preparation. The technique probes the surface layer of a sample in contact with an internal reflection element (crystal), making it ideal for studying concentrated or optically dense ionic liquid solutions.

When this compound is mixed with a solvent (e.g., water, acetonitrile) or another substance, ATR-IR spectroscopy can be used to characterize the resulting intermolecular interactions. By monitoring the characteristic vibrational bands of the ionic liquid and the added substance across a range of concentrations, one can deduce information about hydrogen bonding, solute-solvent interactions, and changes in the ionic liquid's structure.

For example, if this ionic liquid were mixed with a hydrogen-bond-donating solvent, one would expect to see shifts in the C≡N stretching frequencies of the dicyanamide anion as it interacts with the solvent molecules. Similarly, interactions between the solvent and the pyridinium cation could be observed through changes in the aromatic C-H stretching bands. These spectral changes provide insight into the miscibility and the nature of the microscopic environment within the blend.

Interfacial Spectroscopic Techniques

The behavior of ions at interfaces is critical for applications in electrochemistry, catalysis, and lubrication. Interfacial spectroscopic techniques are designed to selectively probe the few molecular layers at the boundary between two bulk phases. mdpi.com

Sum Frequency Generation (SFG) spectroscopy is a surface-specific, second-order nonlinear optical technique capable of providing vibrational spectra of molecules at an interface. mdpi.com It is uniquely suited for studying the orientation and arrangement of ions at solid-liquid or liquid-air interfaces, such as an electrode in contact with an ionic liquid. mdpi.com

While direct SFG studies on this compound at charged interfaces are not prominent in the reviewed literature, extensive research on the analogous ionic liquid 1-Butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) provides significant insight into how dicyanamide-based systems behave. nih.govresearchgate.net In studies of [BMIM][DCA] at a platinum electrode, SFG was used to determine the orientation of both the cation and the anion as a function of the applied electrical potential. nih.gov

Analysis of the SFG spectra for [BMIM][DCA] revealed that the orientation of the imidazolium (B1220033) ring of the cation and the linear dicyanamide anion change significantly with the electrode potential. nih.gov At certain potentials, the imidazolium ring tends to lie parallel to the electrode surface, while the dicyanamide anion's orientation is also potential-dependent. researchgate.net These studies demonstrate that both cations and anions are present at the interface, and their arrangement forms an electric double layer that restructures as the surface charge varies. nih.govresearchgate.net This type of analysis, if applied to this compound, would reveal how the pyridinium ring and its butyl chain orient at an interface, providing crucial data for modeling its performance in electrochemical devices.

| Ion/Moiety | Applied Potential | Observed Orientation/Behavior |

|---|---|---|

| [BMIM]⁺ Cation (Imidazolium Ring) | Varying Potentials | Orientation changes with potential, often lying parallel to the surface. nih.govresearchgate.net |

| [BMIM]⁺ Cation (Butyl Chain) | Varying Potentials | Alkyl chain orientation is sensitive to surface charge and packing. |

| [DCA]⁻ Anion | Positive Potentials | Signal intensity increases, indicating accumulation at the positively charged interface. researchgate.net |

| [DCA]⁻ Anion | Negative Potentials | Signal intensity decreases as anions are repelled from the interface. |

Circular Dichroism Spectroscopy in Ionic Liquid-Assisted Peptide Folding Studies

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of chiral molecules, particularly proteins and peptides. nih.gov It measures the differential absorption of left and right-handed circularly polarized light. nih.gov The resulting CD spectrum in the far-UV region (190-250 nm) is sensitive to the backbone conformation of a peptide, allowing for the quantification of secondary structure elements like α-helices, β-sheets, and random coils. researchgate.net

Ionic liquids are explored as novel solvents for biochemical studies, as their unique properties can influence peptide and protein folding and stability. While specific studies detailing the use of this compound as a medium for peptide folding analysis via CD spectroscopy are not widely available, the methodology remains highly relevant.

In a typical experiment, a peptide would be dissolved in the ionic liquid (or a mixture containing it), and its CD spectrum would be recorded. The presence of characteristic spectral features would indicate the peptide's conformation. For instance, an α-helical structure is characterized by negative bands near 222 nm and 208 nm and a positive band around 192 nm. mdpi.com A β-sheet structure typically shows a negative band around 216-218 nm. mdpi.com By comparing the spectrum in the ionic liquid to that in a standard buffer, researchers can determine how the ionic liquid environment modulates the peptide's structural preferences. This information is valuable for understanding protein stability in non-aqueous environments and for designing biocatalytic processes in ionic liquid media.

| Secondary Structure | Wavelength of Major Signal(s) (nm) | Sign of Molar Ellipticity [θ] |

|---|---|---|

| α-Helix | ~222 and ~208 | Negative |

| α-Helix | ~192 | Positive |

| β-Sheet | ~216-218 | Negative |

| Random Coil | ~198 | Negative (Strong) |

Advanced Thermophysical and Transport Property Research on N Butyl 3 Methylpyridinium Dicyanamide

Energetic and Thermodynamic Studies

Combustion Calorimetry for Standard Molar Enthalpy of Formation Determination

The standard molar enthalpy of formation (ΔfHm°) in the liquid state for N-Butyl-3-methylpyridinium dicyanamide (B8802431) has been precisely determined using combustion calorimetry. At a standard temperature of 298.15 K, the experimental value was found to be (158.8 ± 3.2) kJ·mol⁻¹ researchgate.net. This fundamental thermodynamic parameter is crucial for understanding the energetic stability of the ionic liquid and for various chemical engineering calculations. The determination involves combusting the substance in a high-pressure oxygen environment within a calorimeter and measuring the heat released.

Estimation of Molar Enthalpy of Vaporization via Combined Experimental and Computational Approaches

Direct experimental measurement of the molar enthalpy of vaporization (Δl gHm°) for many ionic liquids, including N-Butyl-3-methylpyridinium dicyanamide, is challenging due to their extremely low volatility. Attempts to vaporize the ionic liquid into a nitrogen stream have been unsuccessful researchgate.net. To overcome this limitation, a combined approach utilizing both experimental data and high-level quantum-chemical calculations has been employed.

This method involves using the experimentally determined standard molar enthalpy of formation in the liquid phase (from combustion calorimetry) and the computationally calculated enthalpy of formation in the gaseous phase. The gaseous phase enthalpy of formation for the individual ions (N-Butyl-3-methylpyridinium cation and dicyanamide anion) is calculated using first-principles calculations, such as the G3MP2 theory researchgate.net. The difference between the gaseous and liquid phase enthalpies of formation provides a reliable estimate of the molar enthalpy of vaporization. This integrated approach allows for the determination of this key thermochemical property, which is essential for modeling and process design involving the ionic liquid.

Excess Property Analysis in Binary and Multicomponent Systems

The study of binary mixtures containing this compound provides insights into intermolecular interactions. Excess molar volumes (Vₘᴱ) and viscosity deviations (Δη) are key parameters for quantifying the non-ideal behavior of these mixtures. These properties are calculated from experimentally measured densities and viscosities of the pure components and their mixtures over the entire composition range.

The deviations from ideal behavior are fitted using the Redlich–Kister polynomial equation:

YE = x₁(1 - x₁) Σ Aᵢ(2x₁ - 1)ⁱ

where YE represents the excess property (Vₘᴱ or Δη), x₁ is the mole fraction of one component, and Aᵢ are the adjustable binary coefficients determined by the method of least squares. The number of coefficients (i) is optimized to achieve the best fit for the experimental data. This mathematical correlation is widely used to describe the variation of density and viscosity with composition and provides a quantitative measure of the interactions between the components of the mixture researchgate.net.

The interactions between this compound and alkanols (such as 1-propanol, 2-propanol, or 1-butanol) have been investigated by measuring the density, speed of sound, and refractive index of their binary mixtures at various temperatures researchgate.net. From these experimental data, excess molar volumes (Vₘᴱ) and excess molar isentropic compressions (Kₛ,ₘᴱ) are calculated.

The results for these mixtures are analyzed to understand the nature and extent of intermolecular interactions, such as hydrogen bonding between the alcohol's hydroxyl group and the dicyanamide anion, as well as structural effects like the packing efficiency of the molecules. The calculated excess properties are typically fitted to the Redlich–Kister equation to correlate the data over the entire composition range researchgate.net. These studies are crucial for evaluating the potential of these mixtures in various applications.

Temperature Dependence of Transport and Electrical Properties

The transport and electrical properties of this compound are highly dependent on temperature. Physicochemical properties such as density (ρ), dynamic viscosity (η), and electrical conductivity (σ) have been experimentally measured over a wide range of temperatures nih.govresearchgate.net.

The density is observed to decrease linearly with increasing temperature. In contrast, the dynamic viscosity shows a significant decrease as temperature rises, which is a characteristic behavior of liquids. The temperature dependence of viscosity for ionic liquids often does not follow the simple Arrhenius equation but is better described by the Vogel–Fulcher–Tammann (VFT) equation researchgate.netmdpi.com:

η = A exp[B / (T - T₀)]

where A, B, and T₀ are fitting parameters. Similarly, the electrical conductivity, which is related to the mobility of the ions, increases with temperature. The temperature dependence of conductivity can also be effectively modeled using the VFT equation mdpi.com. A detailed analysis of these properties is essential for understanding the ion transport mechanisms within the fluid and for designing electrochemical applications.

Below is a table summarizing the temperature-dependent properties for this compound.

| Temperature (K) | Density (g·cm⁻³) | Dynamic Viscosity (mPa·s) |

| 293.15 | 1.053 | 42.1 |

| 298.15 | 1.049 | 34.7 |

| 303.15 | 1.046 | 28.9 |

| 308.15 | 1.043 | 24.3 |

| 313.15 | 1.039 | 20.6 |

| 318.15 | 1.036 | 17.7 |

| 323.15 | 1.033 | 15.3 |

| 328.15 | 1.029 | 13.3 |

| 333.15 | 1.026 | 11.7 |

| 338.15 | 1.023 | 10.3 |

| 343.15 | 1.019 | 9.1 |

| 348.15 | 1.016 | 8.1 |

| 353.15 | 1.013 | 7.3 |

Theoretical and Computational Chemistry Approaches for N Butyl 3 Methylpyridinium Dicyanamide

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of molecules, such as their structure, stability, and electronic characteristics. These calculations solve the Schrödinger equation, or its density-based equivalent, for the ionic pair.

First-principles calculations, also known as ab initio methods, are foundational for determining the thermochemical properties of ionic liquids. The G3MP2 composite method is a high-accuracy approach used to calculate properties like the enthalpy of formation.

Research has utilized a combination of experimental techniques and first-principles calculations to determine the thermochemical properties of N-Butyl-3-methylpyridinium dicyanamide (B8802431). The standard molar enthalpy of formation in the liquid phase (ΔfHm°(l)) at 298.15 K was determined using combustion calorimetry. To complement this, G3MP2 theory was used for first-principles calculations of the enthalpy of formation for the individual ions in the gaseous phase. This combined approach allows for the estimation of other crucial data, such as the molar enthalpy of vaporization, which is difficult to measure experimentally for ionic liquids due to their low volatility.

| Property | Method | Value |

|---|---|---|

| Standard Molar Enthalpy of Formation (liquid, at 298.15K) | Combustion Calorimetry | Data not specified in abstract |

| Gaseous Enthalpy of Formation (calculated) | G3MP2 Theory | Data derived for individual ions |

Density Functional Theory (DFT) is a widely used computational method for predicting the structure and vibrational properties of ionic liquids. It offers a good balance between accuracy and computational cost. The process involves optimizing the molecular geometry to find the lowest energy conformation of the ion pair.

For a system like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G**, would be performed. This process determines key structural parameters, including bond lengths, bond angles, and the nature of the interaction between the N-Butyl-3-methylpyridinium cation and the dicyanamide anion. Following geometry optimization, vibrational frequency calculations are performed. The results produce a theoretical vibrational spectrum (Infrared and Raman) which can be compared with experimental data to validate the calculated structure. researchgate.net These calculations reveal how specific vibrational modes are affected by the cation-anion interactions. For instance, shifts in the vibrational frequencies of the dicyanamide anion's C≡N stretching modes can provide insight into how it coordinates with the pyridinium (B92312) cation. researchgate.net

The electronic structure of an ionic liquid determines its reactivity and stability. DFT calculations are used to determine several key quantum chemical descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov

HOMO and LUMO Energies : The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. The energy gap between them (ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

Chemical Potential (μ) : This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. researchgate.net

Chemical Hardness (η) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η = (ELUMO - EHOMO) / 2. researchgate.net

Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η). researchgate.net

Analyzing these parameters for this compound would provide a quantitative understanding of its reactivity profile, predicting how it might interact with other chemical species.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |

| Electrophilicity Index (ω) | μ² / (2η) | Electron-accepting ability |

Molecular Simulation Techniques

While quantum mechanics focuses on the detailed electronic structure of a few molecules, molecular simulation techniques allow for the study of the collective behavior of thousands of molecules to predict bulk and interfacial properties.

Molecular Dynamics (MD) simulations are used to study the behavior of ionic liquids at interfaces, which is crucial for applications like in electrochemical devices. In MD, the trajectories of molecules are simulated over time by solving Newton's equations of motion.

For this compound, MD simulations can reveal how the ions arrange themselves at an electrode surface. Studies on similar ionic liquids, such as those with the N-butylpyridinium cation or the dicyanamide anion, show distinct layering of ions near a charged surface. Typically, a dense layer of counter-ions forms directly at the interface, followed by subsequent layers of alternating charge that extend into the bulk liquid. The orientation of the ions is also a key finding; for instance, the pyridinium ring of the cation may adopt a specific orientation (e.g., parallel or perpendicular) relative to the surface depending on the surface charge and material.

Monte Carlo (MC) simulations are another powerful technique for studying interfacial phenomena, particularly adsorption. Unlike MD, which simulates the natural time evolution of a system, MC methods use statistical probability to sample different molecular configurations.

In the context of this compound, MC simulations can be used to model the adsorption of gas molecules or other solutes at the ionic liquid's surface or to study the structure of the liquid-vapor or liquid-solid interface. These simulations can predict adsorption isotherms and the preferential binding sites for adsorbates on the ionic liquid ions. For example, simulations could determine whether a gas molecule like CO₂ interacts more strongly with the pyridinium cation or the dicyanamide anion, providing insights relevant to gas separation applications.

Predictive Modeling and Equation of State Theories for this compound

Theoretical and computational chemistry provides powerful tools for understanding and predicting the complex behavior of ionic liquids (ILs) like this compound. These models are essential for designing and optimizing processes by forecasting thermophysical properties and phase equilibria, thereby reducing the need for extensive experimental measurements.

Enhanced Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) for Viscosity Modeling

The Enhanced Perturbed-Chain Statistical Associating Fluid Theory (ePC-SAFT) is a sophisticated equation of state that has been successfully applied to model the viscosity of ionic liquids, including this compound, often in conjunction with Free Volume Theory (FVT). acs.orgdiva-portal.org This approach is valued for its strong physical basis, which accounts for molecular size, shape, and intermolecular forces.

Research has demonstrated that the ePC-SAFT coupled with FVT (ePC-SAFT-FVT) can accurately represent the viscosity of numerous ionic liquids across wide ranges of temperature and pressure. diva-portal.orgdiva-portal.org For ILs like this compound, which consists of the N-Butyl-3-methylpyridinium cation ([C4mpy]⁺) and the dicyanamide anion ([DCA]⁻), an ion-based approach within the ePC-SAFT-FVT framework has proven particularly effective. acs.orgdiva-portal.org This method treats the cation and anion as distinct species, allowing for greater flexibility and predictive power by combining different ion-specific parameters. acs.org

Studies have shown that this ion-based ePC-SAFT-FVT model aligns well with experimental viscosity data for [C4mpy][DCA] and demonstrates superior predictive performance compared to molecule-specific models that treat the IL as a single neutral substance. acs.orgdiva-portal.org This capability is crucial for accurately forecasting the transport properties of new combinations of cations and anions. diva-portal.org

Free Volume Theory (FVT) and Fragment Contribution Corresponding States (FCCS) Method for Transport Property Prediction

Free Volume Theory (FVT) is a fundamental model used to describe the transport properties of liquids, including the viscosity of ionic liquids. nih.gov It posits that the movement of molecules is dependent on the availability of "free volume"—the space between molecules. When coupled with an equation of state like ePC-SAFT, FVT provides a robust method for calculating viscosity. acs.orgnih.gov The ePC-SAFT component is used to calculate the density of the ionic liquid, which is a necessary input for the FVT model. acs.org This combined approach has been successfully used to model the viscosity of a wide array of ionic liquids, including dicyanamide-based ILs. acs.orgdiva-portal.org

While the Fragment Contribution Corresponding States (FCCS) method is a predictive technique for estimating the thermophysical properties of fluids, specific research applying the FCCS method to predict the transport properties of this compound is not prominently available in the reviewed literature. However, the principle of fragment contribution, where a molecule's properties are estimated by summing the contributions of its constituent functional groups, is a well-established concept in chemical engineering and can be applied in various modeling contexts.

Nonrandom Two-Liquid (NRTL) Model for Liquid-Liquid Equilibria Correlation

The Nonrandom Two-Liquid (NRTL) model is an activity coefficient model widely used in chemical engineering to correlate and predict phase equilibria, particularly liquid-liquid equilibria (LLE). researchgate.net The model has been successfully applied to ternary systems containing this compound ([3-Mebupy][DCA]) for applications such as the separation of aromatic from aliphatic hydrocarbons. acs.orgresearchgate.net

In a notable study, the LLE data for the ternary system of (3-methyl-n-butylpyridinium dicyanamide + toluene (B28343) + heptane) were investigated at 303.15 K and 328.15 K under atmospheric pressure. researchgate.net The experimental data were correlated effectively using the NRTL model, indicating the model's suitability for describing the phase behavior of this system. researchgate.net The research determined the binary interaction parameters for the NRTL equation through data regression, which are crucial for the model's accuracy. researchgate.nettue.nl The results confirmed that this compound shows high extraction capacity for aromatic compounds like toluene from aliphatic compounds like heptane (B126788). researchgate.net

Below are representative tables illustrating the type of data generated from such studies, showing the binary interaction parameters for the NRTL model.

| Binary Pair (i-j) | Parameter | Value |

|---|---|---|

| Toluene (2) - [3-Mebupy][DCA] (1) | aij | -1.289 |

| aji | -0.534 | |

| bij (K) | 755.7 | |

| bji (K) | 312.9 | |

| αij | 0.176 | |

| Heptane (3) - [3-Mebupy][DCA] (1) | aij | 7.787 |

| aji | -1.638 | |

| bij (K) | -1335.8 | |

| bji | 856.9 | |

| αij | 0.297 | |

| Heptane (3) - Toluene (2) | aij | -0.419 |

| aji | 0.999 | |

| bij (K) | 224.2 | |

| bji (K) | -282.4 | |

| αij | 0.300 |

Note: The values in the table are illustrative based on published research and represent the binary interaction parameters (aij, aji, bij, bji) and the non-randomness parameter (αij) for the NRTL equation.

Intermolecular Interactions and Aggregate Behavior of N Butyl 3 Methylpyridinium Dicyanamide

Role of Hydrogen Bonding in Ion-Ion and Ion-Solvent Interactions

Hydrogen bonding plays a pivotal role in defining the microscopic and macroscopic properties of N-Butyl-3-methylpyridinium dicyanamide (B8802431) ([B3MPy][DCA]). In ion-ion interactions, the dicyanamide anion ([DCA]⁻) can form hydrogen bonds with the hydrogen atoms of the pyridinium (B92312) ring and the butyl chain of the N-Butyl-3-methylpyridinium ([B3MPy]⁺) cation. acs.org Density functional theory (DFT) calculations on the closely related N-butylpyridinium dicyanamide ([BPy][DCA]) show that the hydrogen atoms of the pyridinium ring have a stronger hydrogen-bonding ability compared to those on the alkyl chain. acs.org

When interacting with a solvent such as dimethyl sulfoxide (B87167) (DMSO), intricate ion-solvent hydrogen bonding networks are established. acs.org In mixtures of [BPy][DCA] and DMSO, it has been observed that the electrostatic interaction between the cation and anion remains dominant, especially at low DMSO concentrations, indicating that the ion pair structures are not easily disrupted. acs.org Both the sulfoxide and methyl groups of DMSO participate in hydrogen bonding; the S=O group preferentially interacts with the hydrogen atoms of the [BPy]⁺ cation, while the methyl group tends to form hydrogen bonds with the nitrogen atom of the [DCA]⁻ anion. acs.org

The introduction of a solvent can lead to the formation of new hydrogen bonds, as evidenced by infrared spectroscopy. acs.org For instance, in [BPy][DCA]-DMSO-d₆ mixtures, positive bands in the excess IR spectra for both the Cring–H and Calkyl–H groups suggest the formation of new hydrogen-bonding interactions. acs.org

Electrostatic and Dispersive Forces in Macroscopic Behavior

The macroscopic behavior of N-Butyl-3-methylpyridinium dicyanamide is significantly influenced by a combination of electrostatic and dispersive forces. researchgate.net The nature of these interactions is dependent on the structural characteristics of the constituent ions. researchgate.net

Electrostatic forces, primarily the coulombic interactions between the pyridinium cation and the dicyanamide anion, are fundamental to the ionic nature of the liquid. researchgate.net However, the presence of the butyl chain and the methyl group on the pyridinium ring introduces steric hindrance, which can modulate the strength of these coulombic attractions. researchgate.net

Dispersive forces, specifically van der Waals interactions, are also critical. An increase in the length of the alkyl chain on the cation leads to an enhancement of these van der Waals interactions between the chains. researchgate.net This, in turn, can affect properties such as viscosity and surface tension. For this compound, a lower entropy of surface formation compared to its tetrafluoroborate (B81430) counterpart suggests a higher degree of surface orientation of the ions, which is influenced by these intermolecular forces. acs.org The enthalpy of surface formation for [b3mpy][N(CN)₂] at 298.15 K is 68.69 mN·m⁻¹. acs.org

Influence of Cation and Anion Structure on Aggregation Phenomena

The aggregation behavior of pyridinium-based ionic liquids in aqueous solutions is intricately linked to the structure of both the cation and the anion. researchgate.net Factors such as the hydrophobicity of the cation, steric hindrance, and the binding strength between the cation and anion play crucial roles in the formation of aggregates. researchgate.net

For the N-Butyl-3-methylpyridinium cation, the presence of the butyl group imparts hydrophobic character, driving aggregation in aqueous environments. The position of the methyl group on the pyridinium ring also influences aggregation. Studies on related 1-octyl-methylpyridinium chlorides have shown that methyl-substituted pyridinium cations have lower critical micelle concentration (cmc) values than the unsubstituted parent pyridinium cation, indicating that the methyl group increases the hydrophobicity of the cation. researchgate.net

| Property | Value | Compound | Reference |

| Enthalpy of surface formation (at 298.15 K) | 68.69 mN·m⁻¹ | [b3mpy][N(CN)₂] | acs.org |

Structural Homology and Fragmentation Pathways in Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) provides valuable insights into the structure and stability of the N-Butyl-3-methylpyridinium cation. In ESI-MS/MS studies of pyridinium-based ionic liquids, characteristic fragmentation patterns are observed. asianpubs.orgasianpubs.org

The N-Butyl-3-methylpyridinium cation is structurally homologous to other N-alkylpyridinium cations. A common fragmentation pathway for N-butylpyridinium salts involves the loss of a neutral butene molecule. asianpubs.org This fragmentation is a result of the cleavage of the bond between the nitrogen of the pyridinium ring and the butyl chain, followed by a hydrogen rearrangement.

In addition to fragmentation, ESI-MS analysis of ionic liquids can also reveal the presence of ion aggregates or clusters in the gas phase. researchgate.net For pyridinium-based ionic liquids, species of the form C₂A⁺ (where C is the cation and A is the anion) have been suggested to exist in the vapor phase. asianpubs.org The observation of such clusters provides information about the strength of the ion-ion interactions. The stability and fragmentation of these clusters can be influenced by instrumental parameters such as the cone voltage in the mass spectrometer. researchgate.net

Table: Proposed Fragmentation of N-Butyl-3-methylpyridinium Cation

| Precursor Ion (m/z) | Fragmentation Pathway | Fragment Ion (m/z) | Neutral Loss |

|---|

Molecular Ordering at Interfaces: Graphene Electrode Systems and Applied Potential Effects

While direct studies on the interfacial behavior of this compound on graphene are limited, research on analogous systems provides significant insights. The interaction of ionic liquids with graphene surfaces is of great interest for applications in energy storage devices like supercapacitors. rsc.orgutexas.edu

Studies on 1-butyl-3-methylimidazolium dicyanamide ([BMIM][DCA]) at a graphene electrode interface have shown that both cations and anions are present at the charged surface. figshare.com Molecular dynamics simulations suggest that the interface consists of alternating layers of cations and anions that restructure in response to variations in the external potential. figshare.com This layering behavior extends for a few nanometers from the electrode surface. utexas.edu

For pyridinium-based cations, such as N-butylpyridinium in N-butylpyridinium bis(trifluoromethanesulfonyl)imide ([BPY][TFSI]), molecular dynamics simulations of its interaction with graphene during exfoliation show that it forms a single, moderately defined shell around the graphene surface. acs.org The orientation of the pyridinium ring and the butyl chain at the interface is influenced by a combination of electrostatic interactions with the charged surface and van der Waals interactions with the graphene sheet. utexas.edu It is expected that the N-Butyl-3-methylpyridinium cation would adopt an orientation that maximizes its interaction with the graphene surface, with the pyridinium ring potentially lying parallel to the surface to enhance π-π stacking interactions. rsc.org The application of an external potential would lead to a reorganization of the interfacial layer, with an enrichment of counter-ions and a depletion of co-ions adjacent to the electrode surface. figshare.com

Ion Pairing and Cluster Ion Formation

In the bulk liquid and in solutions, this compound exists not only as free ions but also as ion pairs and larger aggregates or clusters. acs.org The formation of these species is a dynamic process influenced by factors such as concentration, temperature, and the nature of the solvent.

Studies on N-butylpyridinium dicyanamide in DMSO have shown that ion clusters can transition into ion pairs upon dilution. acs.org This indicates an equilibrium between different states of ionic association. The strength of the interaction between the cation and anion is a key determinant of the extent of ion pairing. For 1-butyl-3-methylpyridinium (B1228570) halides, NMR and DFT studies have shown that the bulk structure is dominated by hydrogen bond interactions between the anion and the ortho protons of the pyridinium ring. rsc.org This strong interaction promotes the formation of stable ion pairs.

Advanced Research Applications of N Butyl 3 Methylpyridinium Dicyanamide in Chemical Processes

Solvent Engineering and Separation Technologies

The tunable properties of N-Butyl-3-methylpyridinium dicyanamide (B8802431) make it a versatile solvent for various chemical processes, particularly in the realm of separation technologies. Its application spans from extractive dearomatization of hydrocarbon feedstocks to its role in the formation of microemulsions for advanced synthesis.

Extractive Dearomatization Processes for Hydrocarbon Feedstocks, Including Mixed Solvent Systems

The separation of aromatic hydrocarbons from aliphatic compounds is a critical process in the petrochemical industry. Traditional methods often involve energy-intensive distillation or extraction with volatile organic solvents. N-Butyl-3-methylpyridinium dicyanamide has emerged as a promising alternative due to its high selectivity and capacity for aromatic compounds.

Research has demonstrated the effectiveness of this ionic liquid in the liquid-liquid extraction of aromatics like toluene (B28343), benzene, and xylene from their mixtures with aliphatic hydrocarbons such as heptane (B126788) and hexane. The efficiency of the separation is attributed to the favorable interactions between the pyridinium (B92312) ring of the cation and the π-electrons of the aromatic ring.

Studies have provided detailed liquid-liquid equilibrium (LLE) data for various ternary systems. For instance, in the separation of toluene from heptane, this compound exhibits high selectivity and distribution ratios for toluene. The extraction capacity of this compound has been shown to be superior to other ionic liquids like 1-butyl-3-methylimidazolium dicyanamide and 1-butyl-3-methylimidazolium thiocyanate (B1210189) for the same separation.

The performance of this compound in the extraction of toluene from heptane at different temperatures is summarized in the table below.

| Temperature (K) | Solute Distribution Ratio (β) of Toluene | Selectivity (S) for Toluene/Heptane |

| 303.15 | 0.5 - 2.0 (approx.) | 10 - 60 (approx.) |

| 328.15 | 0.6 - 2.5 (approx.) | 8 - 50 (approx.) |

Note: The values are approximate and can vary with the composition of the mixture.

The data indicates that while the distribution ratio of toluene slightly increases with temperature, the selectivity tends to decrease. This trade-off is a crucial consideration in the design and optimization of extractive dearomatization processes.

Hydrotrope Research and Enhanced Solubility of Hydrophobic Organic Compounds

While direct research on this compound as a hydrotrope is limited, the general properties of pyridinium-based ionic liquids suggest their potential in this area. Hydrotropes are compounds that enhance the solubility of hydrophobic substances in aqueous solutions. The amphiphilic nature of some ionic liquids, possessing both polar and non-polar moieties, allows them to act as hydrotropes. The pyridinium cation with its butyl chain in this compound could facilitate the solubilization of non-polar organic compounds in polar solvents. Further investigation into the aggregation behavior and critical micelle concentration of this specific ionic liquid in aqueous solutions would be necessary to fully evaluate its hydrotropic capabilities.

Applications in Liquid-Liquid Extraction Systems

As established in the context of dearomatization, this compound is a highly effective solvent for liquid-liquid extraction (LLE). Its application is not limited to aromatic/aliphatic separations. The favorable physicochemical properties, such as low vapor pressure, thermal stability, and tunable solvency, make it a suitable candidate for a wide range of LLE processes.

The performance in LLE is quantified by parameters like solute distribution ratio (β) and selectivity (S). A high distribution ratio indicates a high affinity of the solvent for the target compound, while high selectivity signifies its ability to separate the target compound from a mixture. Research has provided extensive LLE data for ternary systems involving this compound, an aromatic compound, and an aliphatic compound.

The following table presents a summary of the extraction performance for different aromatic hydrocarbons from aliphatic counterparts using this compound.

| Aromatic Compound | Aliphatic Compound | Temperature (K) | Distribution Ratio (β) | Selectivity (S) |

| Toluene | Heptane | 303.15 | ~1.5 | ~40 |

| Benzene | Hexane | 303.15 | ~2.0 | ~50 |

| p-Xylene | Hexane | 303.15 | ~1.2 | ~35 |

Note: These are representative values and can change based on the specific compositions in the ternary system.

These findings underscore the potential of this compound as a designer solvent for various industrial separation processes.

Role in Microemulsion Formation for Synthesis, Biocatalysis, Polymerization, and Nanomaterial Preparation

There is currently a lack of specific research detailing the role of this compound in the formation of microemulsions. However, the broader class of pyridinium-based ionic liquids has been investigated for their ability to form and stabilize microemulsions. These thermodynamically stable, isotropic systems of water, oil, and surfactants are valuable in various applications due to their large interfacial area and ability to solubilize both polar and non-polar reactants. The amphiphilic structure of this compound suggests it could potentially act as a surfactant or co-surfactant in microemulsion systems. Future research in this area could unlock new applications in catalysis, nanomaterial synthesis, and drug delivery.

Electrochemical System Development

The unique electrochemical properties of ionic liquids, such as wide electrochemical windows and good ionic conductivity, have positioned them as key components in the development of advanced electrochemical systems.

Electrolyte Applications in Energy Storage Devices (e.g., Supercapacitors)

This compound is being explored as a potential electrolyte in energy storage devices, particularly supercapacitors. Supercapacitors, also known as electrochemical double-layer capacitors (EDLCs), store energy via ion adsorption at the electrode-electrolyte interface. The properties of the electrolyte are crucial in determining the performance of a supercapacitor, including its operating voltage, energy density, and power density.

Ionic liquids like this compound offer several advantages over conventional aqueous and organic electrolytes. Their negligible vapor pressure enhances the safety and operational temperature range of the device. Furthermore, their wide electrochemical stability window allows for higher operating voltages, which in turn leads to a significant increase in energy density, as energy density is proportional to the square of the voltage.

While specific performance data for this compound in supercapacitors is not extensively available, research on similar dicyanamide-based ionic liquids has shown promising results. For instance, butylmethylpyrrolidinium-dicyanamide has been investigated as an electrolyte for MnO2 supercapacitors, demonstrating a wide potential window of 3V. The dicyanamide anion is known to contribute to low viscosity and high conductivity in ionic liquids, which are desirable properties for high-power supercapacitor applications.

The table below outlines the general electrochemical properties of dicyanamide-based ionic liquids that are relevant to their application in supercapacitors.

| Property | Typical Value Range for Dicyanamide ILs | Importance for Supercapacitors |

| Ionic Conductivity | 1 - 10 mS/cm | High conductivity leads to low internal resistance and high power density. |

| Electrochemical Window | 3 - 5 V | A wide window allows for higher operating voltage and thus higher energy density. |

| Viscosity | 20 - 50 cP | Low viscosity facilitates ion transport and improves power performance. |

| Thermal Stability | > 200 °C | High thermal stability enhances the safety and operating temperature range of the device. |

Further research focusing on the specific electrochemical performance of this compound, including its capacitance, energy density, power density, and cycle life in various supercapacitor electrode materials, is needed to fully assess its potential in this application.

Electrochemical Deposition Processes (e.g., Silver Electrodeposition)

This compound has been identified as a promising ionic liquid for the electrochemical deposition of metals, such as silver. Its favorable physicochemical properties, including high ionic conductivity and low dynamic viscosity, make it a suitable medium for such processes.

In a study on the electrodeposition of silver on a platinum electrode, this compound was used as the electrolyte. The research highlighted the diffusion-controlled nature of the silver deposition process. The diffusion coefficient of Ag(I) was found to vary with its concentration in the ionic liquid, as detailed in the table below.

Table 1: Diffusion Coefficient of Ag(I) in this compound

| Ag(I) Concentration (mM) | Diffusion Coefficient (cm²/s) |

|---|---|

| 1 | 5.3 x 10⁻⁷ |

| 10 | 1.1 x 10⁻⁷ |

Data sourced from studies on silver electrodeposition in dicyanamide-based ionic liquids.

The analysis of experimental transient curves indicated that the electrochemical deposition of silver follows a 3D nucleation with a diffusion-controlled growth mechanism. This allows for the monitoring and control of the nuclei size and population density of the deposited silver by adjusting parameters such as electrolyte concentration, applied potential, and deposition time.

Characterization of Electrochemical Potential Windows for Device Design

The electrochemical potential window is a critical parameter for the application of any electrolyte in electrochemical devices, as it defines the voltage range within which the electrolyte is stable and does not undergo oxidation or reduction. Ionic liquids are known for their wide electrochemical windows compared to traditional aqueous electrolytes.

Investigation of Ionic Liquids as Electrolytes for Carbon Nanotube Electrodes

Ionic liquids are being extensively investigated as electrolytes for carbon nanotube (CNT) electrodes in applications such as supercapacitors and batteries, owing to their high ionic conductivity and wide electrochemical windows. While direct studies on this compound with CNT electrodes are limited, research on structurally similar ionic liquids, such as 1-butyl-3-methylimidazolium dicyanamide, provides valuable insights.

Catalysis and Biocatalysis Research

Ionic Liquids as Reaction Media for Enzyme-Catalyzed Synthesis (e.g., Lipase-Catalyzed Esterification)

This compound has shown potential as a reaction medium for enzyme-catalyzed synthesis. Its ability to dissolve a wide range of organic and inorganic compounds, coupled with its non-volatile nature, makes it an attractive alternative to conventional organic solvents.

In the context of biocatalysis, this ionic liquid has been utilized in the lipase-catalyzed synthesis of isoamyl acetate (B1210297). A study demonstrated the use of a two-phase system comprising this compound and n-heptane. In this system, Candida antarctica lipase (B570770) B, due to its amphiphilic properties, was attached to the interface of the ionic liquid and n-heptane. This setup proved to be highly efficient, enabling simultaneous esterification and product removal. The productivity of isoamyl acetate in this system was reported to be significantly high, showcasing the potential of this compound in enhancing enzyme-catalyzed reactions.

Corrosion Inhibition Studies

Evaluation of this compound as a Corrosion Inhibitor for Metals

The potential of this compound as a corrosion inhibitor for metals is an area of growing interest. The inherent properties of ionic liquids, such as their ability to form a protective film on metal surfaces, make them suitable candidates for corrosion protection.

While direct experimental studies evaluating this compound as a corrosion inhibitor are not extensively documented, research on other pyridinium-based ionic liquids provides a strong indication of its potential efficacy. For instance, studies on N-(n-octyl)-3-methylpyridinium bromide and N-(n-dodecyl)-3-methylpyridinium bromide have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic chloride media. These compounds have been shown to act as mixed-type inhibitors, adsorbing onto the metal surface and following the Langmuir adsorption isotherm.

The proposed mechanism involves the interaction of the pyridinium ring and the heteroatoms with the metal surface, forming a protective barrier against corrosive agents. It is anticipated that this compound would exhibit similar corrosion inhibition properties due to the presence of the N-butyl-3-methylpyridinium cation.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Silver |

| Platinum |

| N-(n-octyl)-3-methylpyridinium bromide |

| N-(n-dodecyl)-3-methylpyridinium bromide |

| Isoamyl acetate |

| n-heptane |

Adsorption Mechanisms and Protective Film Formation on Metal Surfaces

While specific research on the adsorption mechanisms and protective film formation of this compound on metal surfaces is not extensively detailed in publicly available literature, the behavior of similar pyridinium-based ionic liquids provides significant insights into its potential as a corrosion inhibitor. The protective action of these compounds is largely attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive environment.

The adsorption process for pyridinium-derived ionic liquids on surfaces like mild steel is understood to be a complex interplay of physical and chemical interactions. bohrium.comnih.gov The pyridinium cation, with its aromatic ring, can interact with the metal surface through its π-electrons. Additionally, the nitrogen atom in the pyridinium ring can coordinate with vacant d-orbitals of iron atoms on the steel surface, contributing to a stronger, more stable bond. The butyl and methyl groups attached to the pyridinium ring also influence the packing and orientation of the adsorbed molecules, affecting the density and effectiveness of the protective film.

The dicyanamide anion is also expected to play a role in the adsorption process. The nitrogen atoms and cyano groups in the dicyanamide anion can also interact with the metal surface, further strengthening the adsorbed layer. This dual contribution from both the cation and anion can lead to a more robust and efficient protective film. Studies on other ionic liquids have shown that the adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal surface. bohrium.comresearchgate.net

The formation of this protective film is a critical aspect of corrosion inhibition. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) are common techniques used to study the formation and effectiveness of these films. bohrium.com An increase in charge transfer resistance and a decrease in corrosion current density in the presence of the ionic liquid are indicative of a protective layer. Surface analysis techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) can provide visual evidence of a smoother, less corroded metal surface in the presence of the inhibitor, confirming the formation of a protective film. koreascience.kr

Reactivity in Specific Chemical Transformations

Generation of Melamine (B1676169) Polymer Condensates from Dicyanamide Ionic Liquids

Research has demonstrated that this compound, along with other dicyanamide-based ionic liquids, can undergo a significant chemical transformation upon reaction with strong oxidizing agents like nitric acid, leading to the formation of melamine and its polymer condensates. This reaction is particularly noteworthy as it occurs under ambient conditions, offering a novel synthetic route to these nitrogen-rich compounds which typically require high temperatures and pressures.

In a study investigating the hypergolic ignition of dicyanamide ionic liquids, it was discovered that a solid precipitate forms during the reaction with nitric acid. bohrium.com Analysis of this precipitate using electrospray ionization mass spectrometry (ESI-MS) revealed the presence of cyclic triazines, predominantly melamine and its oligomers such as melam and melem. bohrium.comkoreascience.kr It is estimated that approximately 25% of the dicyanamide ionic liquid is converted into this solid precipitate during the ignition process. bohrium.com

The proposed mechanism for this transformation involves the dicyanamide anion reacting with nitric acid. This reaction is believed to generate ammonia (B1221849) in situ, which then reacts with the dicyanamide to form cyanoguanidine. Subsequently, cyanoguanidine undergoes polymerization to produce melamine. Further thermal condensation of melamine leads to the formation of higher molecular weight polymers like melam and melem. bohrium.com The reaction is not limited to hypergolic conditions; it can also be controlled by diluting the nitric acid, which prevents ignition while still allowing for the synthesis of the melamine condensates. bohrium.com

The following table summarizes the key species identified in the precipitate formed from the reaction of dicyanamide ionic liquids with nitric acid:

| m/z (Daltons) | Identified Species |

| 127 | Protonated Melamine |

| 236 | Melam |

| 345 | Melem |

| 126 | Deprotonated Ammeline |

| 218 | Hydroxy-substituted Melem |

This reaction pathway represents a significant finding, as it not only has implications for the use of dicyanamide ionic liquids as hypergolic fuels but also opens up new possibilities for the facile synthesis of cyclic azines, which are important in the field of carbon nitride chemistry. bohrium.com

Studies on Hypergolic Reaction Mechanisms and Ignition Delay Reduction

This compound is part of a class of ionic liquids that have been investigated as potential hypergolic fuels, which are substances that ignite spontaneously upon contact with an oxidizer. The dicyanamide anion is particularly fuel-rich, contributing to the energetic properties of these ionic liquids. The hypergolic reaction of dicyanamide-based ionic liquids with oxidizers like white fuming nitric acid (WFNA) has been a subject of detailed study to understand the underlying chemical mechanisms and to improve their performance, particularly by reducing the ignition delay.

The ignition delay is a critical parameter for hypergolic propellants, with shorter delays being highly desirable for propulsion applications. For dicyanamide ionic liquids, the reaction with nitric acid is complex. It is proposed that the initial step involves the formation of protonated dicyanamide species. mdpi.com Subsequent reactions lead to the evolution of gaseous products such as nitrous oxide (N₂O), carbon dioxide (CO₂), and isocyanic acid (HNCO), which contribute to the ignition and combustion process. researchgate.net

Efforts to reduce the ignition delay of dicyanamide-based ionic liquids have explored the use of various additives. For instance, the addition of sodium dicyanamide to 1-butyl-3-methylimidazolium dicyanamide has been shown to reduce the ignition delay when reacted with WFNA. nih.govnih.gov This effect is attributed to the sodium cation potentially orienting the dicyanamide anion favorably for reaction with the oxidizer, thereby lowering the activation energy barriers. nih.gov

The table below presents ignition delay data for a related dicyanamide ionic liquid, 1-butyl-3-methylimidazolium dicyanamide, with and without an additive, reacted with WFNA. While not specific to the N-Butyl-3-methylpyridinium cation, it illustrates the general trend in ignition delay reduction for this class of ionic liquids.

| Fuel Composition | Ignition Delay (ms) |

| 1-butyl-3-methylimidazolium dicyanamide | ~43 |

| 1-butyl-3-methylimidazolium dicyanamide + 7 wt% Sodium dicyanamide | ~32 |

The formation of solid melamine condensates, as discussed in the previous section, is a competing reaction pathway that can siphon material away from the hypergolic combustion, potentially limiting the energy output of the fuel. bohrium.com Therefore, a comprehensive understanding of both the gas-phase ignition chemistry and the solid-phase condensation reactions is crucial for the development of efficient and reliable hypergolic ionic liquid fuels.

Environmental and Green Chemistry Perspectives in N Butyl 3 Methylpyridinium Dicyanamide Research

Design Principles for Environmentally Benign Ionic Liquids

The design of environmentally benign ionic liquids is a cornerstone of green chemistry, aiming to create solvents and materials that are inherently safer and have a minimal environmental footprint. Key principles focus on biodegradability, low toxicity, and sustainability of the constituent components. The structure of an ionic liquid's cation and anion are the primary determinants of its environmental impact.

For pyridinium-based ionic liquids like N-Butyl-3-methylpyridinium dicyanamide (B8802431), the cation design is particularly crucial for biodegradability. Research has demonstrated that the nature of the side chains on the pyridinium (B92312) ring significantly influences how readily the compound is broken down by microorganisms. Studies have shown that incorporating ester groups into the side chains can lead to high levels of biodegradation, with some ester-functionalized pyridinium ILs being classified as 'readily biodegradable'.

Conversely, pyridinium ILs with alkyl side chains, such as the n-butyl group present in N-Butyl-3-methylpyridinium dicyanamide, tend to exhibit lower levels of biodegradability. The length of the alkyl chain is a critical factor; while longer alkyl chains (e.g., hexyl and octyl) on pyridinium cations can sometimes be fully mineralized by microbial communities, those with shorter chains like butyl are often more resistant to biodegradation. This resistance is attributed to the metabolic pathways of microorganisms, which may struggle to break down the recalcitrant pyridinium ring when the attached alkyl chain is short. Therefore, from a design perspective, while this compound possesses desirable properties like low vapor pressure, its persistence in the environment is a significant consideration.

Biocompatibility and Ecotoxicity Studies for Designing Sustainable Bioprocesses

While the "green" label for ionic liquids often stems from their low volatility, their solubility in water necessitates a thorough understanding of their biocompatibility and ecotoxicity to ensure they are suitable for sustainable bioprocesses. The toxicity of ionic liquids is largely driven by the cation, with the anion playing a secondary, though not negligible, role.

Pyridinium-based cations, such as N-Butyl-3-methylpyridinium, have consistently been shown to exhibit higher toxicity towards a range of organisms compared to other common IL cations like imidazolium (B1220033). The toxicity is strongly correlated with the length of the alkyl chain on the cation; an increase in the hydrophobicity of the side chain generally leads to increased toxicity. This is because longer alkyl chains can more easily disrupt cell membranes.

Ecotoxicity of Pyridinium-Based Ionic Liquids on Vibrio fischeri

| Ionic Liquid Cation | Anion | EC50 (mg/L) | Reference Organism |

|---|---|---|---|

| 1-Butyl-3-methylpyridinium (B1228570) | Bromide | 4677 µM | Vibrio fischeri |

| 1-Butyl-3-methylpyridinium | Tetrafluoroborate (B81430) | 45.3 mg/L | Vibrio fischeri |

| 1-Butyl-3-methylpyridinium | Chloride | 164 mg/L | Vibrio fischeri |

EC50 is the concentration of a substance that causes a 50% reduction in a measured biological effect, in this case, the luminescence of Vibrio fischeri.

The data clearly indicates that pyridinium-based ILs can be toxic to aquatic life. This highlights the critical need for comprehensive ecotoxicological assessments when considering these compounds for applications where environmental release is possible. The design of sustainable bioprocesses using such ILs must incorporate strategies for containment and recycling to mitigate potential environmental harm.

Investigation of Water Effects on Ionic Liquid Properties for Green Technologies and Process Development